

ergot alkaloid gene cluster agroclavine production

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Compound Focus: Agroclavine(1+)

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Key Genes for Agroclavine Production

The table below summarizes the core genes in the ergot alkaloid pathway leading to agroclavine.

Gene	Function	Product
EasA	Catalyzes the branch point at chanoclavine-I aldehyde. Its function (reductase vs. isomerase) determines whether festuclavine or agroclavine is produced [1].	Agroclavine (with EasG) [1]
EasG	A NADPH-dependent oxidoreductase that works with EasA to complete the formation of the D ring in agroclavine [1].	Agroclavine (with EasA) [1]
CloA	A cytochrome P450 enzyme that catalyzes the oxidation of agroclavine first to elymoclavine and then to lysergic acid [2].	Lysergic Acid [2]

Experimental Protocol for Heterologous Expression

This methodology outlines the process for expressing and assaying the activity of ergot alkaloid biosynthesis genes, such as **EasA** and **CloA**, in a heterologous host like *Saccharomyces cerevisiae* [2].

1. Gene Selection and Vector Construction

- **Gene Identification:** Select target genes (e.g., c_loA orthologs) from producer fungi like *Claviceps purpurea* or *Neotyphodium lolii* [2].
- **Codon Optimization & Synthesis:** Optimize the gene sequence for expression in your host organism (e.g., *S. cerevisiae*), then synthesize the gene [2].
- **Cloning:** Clone the synthesized gene into a suitable expression vector (e.g., pYES2/CT for yeast) using restriction sites (e.g., BamHI and XhoI) or Gibson assembly [2].

2. Host Transformation and Culture

- **Transformation:** Transform the constructed expression vector into the host organism (e.g., *S. cerevisiae* strain BJ2168) [2].
- **Culture & Induction:** Grow transformed cells in selective medium. Induce gene expression by adding galactose (e.g., to 2% w/v). Supplement the medium with FeCl₃ and 5-aminolevulinic acid (5-ALA) to support cytochrome P450 (e.g., CloA) function [2].

3. In-vivo Assay and Metabolite Analysis

- **Substrate Feeding:** Add the substrate of interest (e.g., 4.2 μM agroclavine) to the induced culture and incubate to allow for enzymatic conversion [2].
- **Sample Preparation:** Centrifuge the cell suspension and filter the supernatant for analysis [2].
- **Metabolite Detection:** Analyze the supernatant using **Liquid Chromatography-Mass Spectrometry (LC-MS)**. Identify and quantify products like elymoclavine and lysergic acid by comparing their masses and retention times to authentic standards [2].

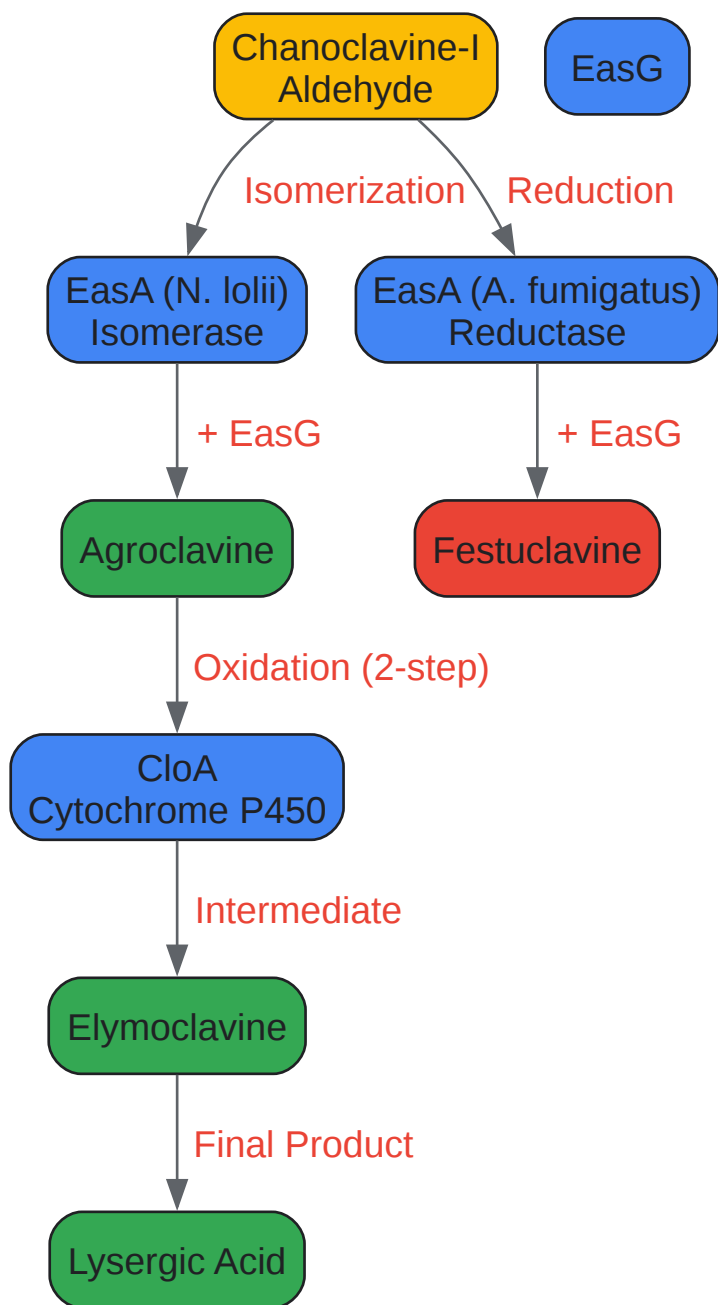
Engineering the Pathway

Rational enzyme engineering can be used to enhance the production of desired alkaloids.

- **Switching Alkaloid Profiles:** The critical branch point at chanoclavine-I aldehyde is controlled by **EasA**. A single amino acid change (e.g., Phe176Tyr in EasA from *N. lolii*) can switch the enzyme's activity from an isomerase (producing agroclavine) to a reductase (producing festuclavine) [1].
- **Enhancing Lysergic Acid Yield:** For strains producing lysergic acid from agroclavine, engineering the **CloA** enzyme can increase yield. Focus on the **F-G loop region**, which is involved in substrate recognition. Creating chimeric variants of CloA has been shown to increase lysergic acid production by more than 15 times compared to the wild-type enzyme [2].

Biosynthesis Pathway Overview

The diagram below illustrates the key enzymatic steps in the ergot alkaloid pathway, from the branch point at chanoclavine-I aldehyde to lysergic acid.



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Core pathway from chanoclavine-I aldehyde to lysergic acid, highlighting the EasA branch point.

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References

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